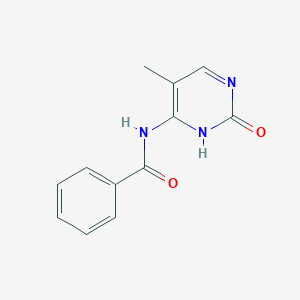

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

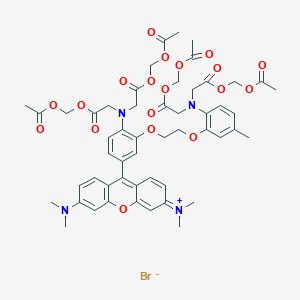

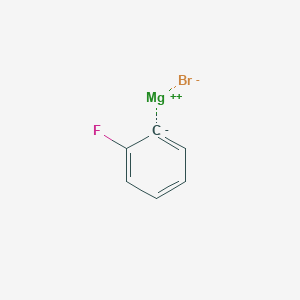

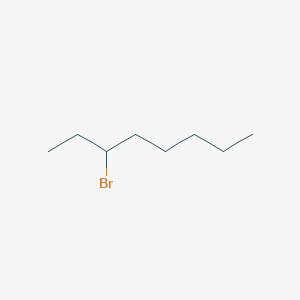

“N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide” is a chemical compound with the molecular formula C12H11N3O2 . It has a molecular weight of 229.23 g/mol . The IUPAC name for this compound is N - (5-methyl-2-oxo-1 H -pyrimidin-6-yl)benzamide .

Physical And Chemical Properties Analysis

“N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide” has a molecular weight of 229.23 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . It has a topological polar surface area of 70.6 Ų and a complexity of 393 . The compound is a white solid .Applications De Recherche Scientifique

-

Antimycobacterial Agents

- Field : Pharmaceutical Chemistry

- Application : N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were synthesized and screened as antimycobacterial agents against M. tuberculosis H37Rv strain .

- Method : Compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid. Initial compounds were synthesized by reaction of isoniazid with appropriate benzaldehyde .

- Results : All the title compounds exhibited antimycobacterial activity and were compared to standard drugs streptomycin (MIC value of 6.25 μg/mL) and isoniazid (MIC value of 3.125 μg/mL). Compound 2g exhibited the highest antimycobacterial activity, but all the tested compounds were less active than standard drugs .

-

Antioxidant Activity

- Field : Organic Chemistry

- Application : A series of novel benzamide compounds were synthesized and their in vitro antioxidant activity was determined .

- Method : The analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

-

Cytotoxic Activity

- Field : Medicinal Chemistry

- Application : Dihydropyrimidinone analogs, which are structurally similar to the compound you mentioned, have been synthesized and evaluated for their cytotoxic activity .

- Method : The synthesis involved a multicomponent reaction catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst .

- Results : All the derivatives were subjected to cytotoxicity screening against a panel of four different human cancer cell lines. Of the synthesized analogs, one showed significant activity with IC 50 values ranging from 7.1 ± 0.8 to 14.7 ± 1.1 μM against various cancer lines .

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : Thiazoles, which contain a ring structure similar to the compound you mentioned, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug) .

- Method : The synthesis and characterization of these compounds typically involve various organic chemistry techniques .

- Results : These compounds have been found to exhibit a wide range of biological activities, including antimicrobial activity .

-

Cancer Treatment

- Field : Medicinal Chemistry

- Application : Dihydropyrimidinone analogs have been synthesized and evaluated for their cytotoxic activity .

- Method : The synthesis involved a multicomponent reaction catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst .

- Results : Of the synthesized analogs, one showed the best activity with IC 50 of 7.1 ± 0.8, 13.1 ± 1.4, 13.8 ± 0.9 and 14.7 ± 1.1 μM against lung (A549), leukemia (THP-1), prostate (PC-3) and colon (Colo-205) cancer lines, respectively .

-

Analgesic and Anti-inflammatory Activity

- Field : Medicinal Chemistry

- Application : 4-aminoantipyrine and their derivatives have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity .

- Method : 4-aminoantipyrine has been the building block for synthesizing different heterocyclic and bioactive compounds .

- Results : These compounds have shown potential as analgesic and anti-inflammatory agents .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H320 (Causes eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

Propriétés

IUPAC Name |

N-(5-methyl-2-oxo-1H-pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-8-7-13-12(17)15-10(8)14-11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKLITBCOZWOEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449705 |

Source

|

| Record name | N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

CAS RN |

126354-30-1 |

Source

|

| Record name | N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

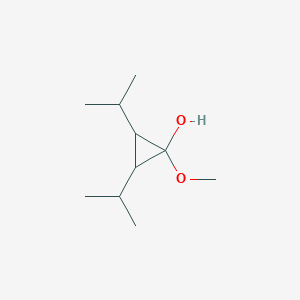

![(2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146049.png)

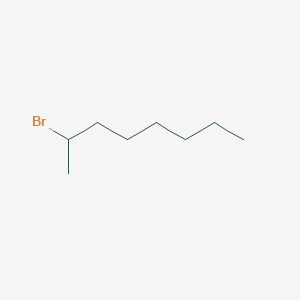

![2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146062.png)